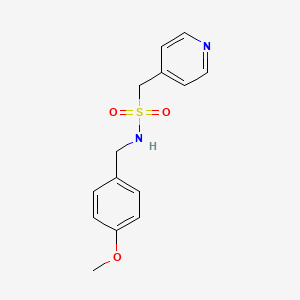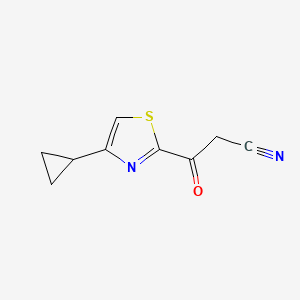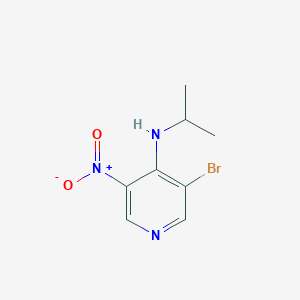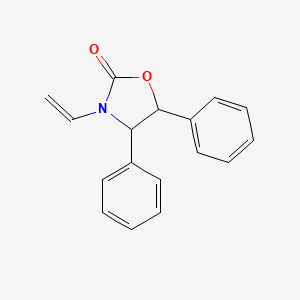
2,2'-Dibromo-4,4'-dimethoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-4,4’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12Br2O2 It is a derivative of biphenyl, where two bromine atoms and two methoxy groups are substituted at the 2,2’ and 4,4’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-dimethoxybiphenyl typically involves the bromination of 4,4’-dimethoxybiphenyl. One common method is the reaction of 4,4’-dimethoxybiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production of 2,2’-Dibromo-4,4’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’-dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the bromine atoms can be reduced to form the parent biphenyl compound.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives or polymers.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl or partially reduced derivatives.
Scientific Research Applications
2,2’-Dibromo-4,4’-dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-dimethoxybiphenyl involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dibromo-4,4’-dimethoxybiphenyl
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
- 5,5’-Dibromo-2,2’-dimethoxybiphenyl
Uniqueness
2,2’-Dibromo-4,4’-dimethoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 2,2’ positions and methoxy groups at the 4,4’ positions makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-methoxyphenyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c1-17-9-3-5-11(13(15)7-9)12-6-4-10(18-2)8-14(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHZCXRQBQPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)

![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)



![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)

![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)

